3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXMWJPFQWSYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674775 | |
| Record name | 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-70-7 | |
| Record name | 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
An In-Depth Technical Guide to the Synthesis of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] Regarded as a privileged structure, it serves as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. This has led to its incorporation into a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and antitumor compounds.[2] The target molecule, this compound, combines this valuable heterocycle with a synthetically versatile bromophenyl group, making it an attractive building block for further functionalization in drug discovery programs. This guide provides a comprehensive overview of a robust and widely adopted pathway for its synthesis.
Retrosynthetic Analysis and Strategic Approach
The most reliable and modular approach to constructing 3,5-disubstituted 1,2,4-oxadiazoles is through the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[3][4] This strategy allows for the independent introduction of the C3 and C5 substituents from distinct and readily available precursors.
Our retrosynthetic analysis for this compound identifies two key fragments:
-
2-Bromobenzamidoxime: This precursor will provide the "3-(2-Bromophenyl)" moiety. It is accessible from 2-bromobenzonitrile.
-
Propionyl Chloride: This acylating agent will furnish the "5-ethyl" substituent.
The forward synthesis, therefore, involves a three-step sequence: formation of the amidoxime, acylation of the amidoxime, and subsequent intramolecular cyclization to form the desired oxadiazole ring.
Caption: Retrosynthetic analysis of the target oxadiazole.
Mechanistic Principles of the Synthesis Pathway
Step 1: Amidoxime Formation from a Nitrile
The synthesis commences with the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 2-bromobenzonitrile.[5][6] The reaction proceeds via a hydroxyimidoyl nitrile intermediate, which tautomerizes to the more stable amidoxime. This reaction is typically performed in a protic solvent like ethanol and can be facilitated by a mild base to deprotonate the hydroxylamine, increasing its nucleophilicity.[7]
Step 2 & 3: Acylation and Cyclodehydration
This sequence is the cornerstone of 1,2,4-oxadiazole synthesis.[3][8]
-
O-Acylation: The 2-bromobenzamidoxime, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of propionyl chloride.[9] A non-nucleophilic base, such as pyridine, is crucial here. It serves not only as a solvent but also as a scavenger for the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the formation of the O-acyl amidoxime intermediate.
-
Cyclodehydration: The formed O-acyl intermediate is poised for intramolecular cyclization. Under thermal conditions, the amino nitrogen attacks the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. This step is often the most demanding and may require heating in a high-boiling aprotic solvent like toluene or dimethylformamide (DMF).[4]
Detailed Synthesis Workflow
The overall transformation can be visualized as a streamlined process, often achievable in a one-pot or two-step sequence without the isolation of all intermediates.
Caption: The three-step synthesis pathway to the target molecule.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Propionyl chloride is corrosive and reacts violently with water.[10] Hydroxylamine can be explosive, especially in concentrated form.
Protocol 1: Synthesis of 2-Bromobenzamidoxime
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzonitrile (10.0 g, 54.9 mmol), hydroxylamine hydrochloride (4.58 g, 65.9 mmol, 1.2 eq), and ethanol (100 mL).
-
Base Addition: To the stirred suspension, add sodium carbonate (7.0 g, 65.9 mmol, 1.2 eq) portion-wise.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of cold ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure 2-bromobenzamidoxime as a white crystalline solid.
Protocol 2: Synthesis of this compound
-
Reagent Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-bromobenzamidoxime (5.0 g, 23.2 mmol) in anhydrous pyridine (50 mL). Cool the solution to 0°C in an ice bath.
-
Acylation: Add propionyl chloride (2.25 g, 24.4 mmol, 1.05 eq) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains below 10°C.[9][10] After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Cyclodehydration: Heat the reaction mixture to 100-110°C and maintain for 8-12 hours. Monitor the formation of the oxadiazole by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: If a solid precipitates, filter it, wash with cold water, and dry. The combined organic extracts (if used) should be washed with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid or oil.[11]
Data Summary
The following table summarizes typical data expected from the described synthesis. Actual results may vary based on experimental conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC/NMR) | Key Characterization Notes |
| 1 | 2-Bromobenzamidoxime | 2-Bromobenzonitrile | 80 - 90% | >95% | White solid, M.P. ~145-148 °C |
| 2 | This compound | 2-Bromobenzamidoxime | 65 - 80% | >98% | Appearance: Colorless oil or low-melting solid. NMR: Characteristic ethyl group signals (triplet/quartet) and aromatic signals. |
Conclusion
The synthesis of this compound is reliably achieved through a well-established, three-step sequence involving amidoxime formation, acylation with propionyl chloride, and thermal cyclodehydration. This modular approach provides a high degree of control and generally good yields. The resulting compound is a valuable intermediate for the development of novel chemical entities in pharmaceutical research, leveraging the privileged 1,2,4-oxadiazole core for the construction of diverse compound libraries.
References
-
Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021(3), 376-418. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Boruah, A., & Bolshakov, O. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6598. [Link]
-
Caproiu, M. T., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 4(7), 11777–11784. [Link]
-
da Silva, E. G., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8304. [Link]
-
Kumar, A., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]
-
Sagatova, A. A., et al. (2005). Synthesis of 1,2,4-Oxadiazoles. Pharmaceutical Chemistry Journal, 39(10), 539-548. [Link]
-
de Oliveira, C. S. A., et al. (2016). One-Step Protection-Free Synthesis of 3-Aryl-5-hydroxyalkyl-1,2,4-oxadiazoles as Building Blocks. Synthetic Communications, 46(12), 1044-1051. [Link]
- Google Patents. (n.d.). CN104058953A - Production technique for synthesizing 2-bromopropionyl chloride.
- Google Patents. (n.d.). US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
- Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
- Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
-
Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Molecules, 29(18), 4275. [Link]
-
Chegg. (n.d.). Find the product, of propanoyl chloride and the following reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
-
Taylor & Francis Online. (2006). Synthesis of 3‐Aryl‐5‐methyl 4‐Substituted[3][12]Triazoles. Synthetic Communications, 36(21), 3169-3178. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. IJPSM, 7(5). [Link]
-
ResearchGate. (n.d.). Amidoxime syntheses using hydroxylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
-
ResearchGate. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Retrieved from [Link]
- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
-
Monnier, F., et al. (2016). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 21(12), 1709. [Link]
-
Patsnap. (n.d.). Propionyl chloride patented technology retrieval search results. Retrieved from [Link]
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]
- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 10. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 11. ipbcams.ac.cn [ipbcams.ac.cn]
- 12. organic-chemistry.org [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities.[1] This five-membered heterocycle is a prevalent feature in a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to anti-inflammatory.[1][2] The specific compound, 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, combines this privileged heterocyclic core with a brominated phenyl ring and an ethyl group. The presence of the bromine atom offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile intermediate in drug discovery programs.[3]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.
A. Predicted ¹H NMR Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to reveal the electronic environment and connectivity of the hydrogen atoms in the molecule. The signals from the ethyl group and the bromophenyl ring will be the key features.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |
| ~ 7.8 - 8.0 | d | 1H | Ar-H | The proton ortho to the bromine atom is expected to be deshielded due to the inductive effect of the bromine and the anisotropic effect of the oxadiazole ring. |
| ~ 7.6 - 7.7 | t | 1H | Ar-H | The proton meta to the bromine atom will be influenced by the adjacent protons, leading to a triplet. |
| ~ 7.3 - 7.4 | t | 1H | Ar-H | The proton para to the bromine atom will also appear as a triplet due to coupling with its neighbors. |
| ~ 7.2 - 7.3 | d | 1H | Ar-H | The proton ortho to the oxadiazole ring will be deshielded and appear as a doublet. |
| ~ 3.0 | q | 2H | -CH₂- | The methylene protons of the ethyl group are adjacent to three methyl protons, resulting in a quartet. |
| ~ 1.4 | t | 3H | -CH₃ | The methyl protons of the ethyl group are adjacent to two methylene protons, resulting in a triplet. |
B. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Prediction |
| ~ 178 | C=N (oxadiazole) | The carbon atom of the oxadiazole ring bonded to the ethyl group is expected to be significantly downfield. |
| ~ 165 | C=N (oxadiazole) | The carbon atom of the oxadiazole ring bonded to the bromophenyl group will also be in the characteristic downfield region for oxadiazoles. |
| ~ 134 | Ar-C | Aromatic carbon atom. |
| ~ 132 | Ar-C | Aromatic carbon atom. |
| ~ 131 | Ar-C-Br | The carbon atom bearing the bromine is expected in this region. |
| ~ 128 | Ar-C | Aromatic carbon atom. |
| ~ 127 | Ar-C | Aromatic carbon atom. |
| ~ 122 | Ar-C | Aromatic carbon atom. |
| ~ 25 | -CH₂- | The methylene carbon of the ethyl group. |
| ~ 11 | -CH₃ | The methyl carbon of the ethyl group. |
C. Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 or 500 MHz NMR spectrometer.[4] Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Caption: Workflow for NMR Spectroscopic Analysis.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the oxadiazole ring and the aromatic system.
A. Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality Behind the Prediction |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the phenyl ring. |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch | Symmetric and asymmetric stretching vibrations of the methyl and methylene groups of the ethyl substituent. |
| ~ 1610 - 1580 | Strong | C=N stretch (oxadiazole) | The carbon-nitrogen double bond stretching in the oxadiazole ring is a strong, characteristic absorption.[5] |
| ~ 1550 - 1450 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |
| ~ 1400 - 1200 | Medium | C-O-C stretch (oxadiazole) | Stretching vibration of the carbon-oxygen-carbon single bonds within the oxadiazole ring. |
| ~ 1100 - 1000 | Strong | C-Br stretch | The carbon-bromine bond vibration. |
| ~ 900 - 675 | Strong | Aromatic C-H bend (out-of-plane) | Bending vibrations of the C-H bonds on the substituted benzene ring. |
B. Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify and label the significant absorption bands.
Caption: Workflow for IR Spectroscopic Analysis.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
A. Predicted Mass Spectrometry Data (Electron Ionization - EI)
The molecular formula for this compound is C₁₀H₉BrN₂O. The exact mass can be calculated, and the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
| m/z | Relative Abundance | Assignment | Causality Behind the Prediction |
| 268/270 | High | [M]⁺ | The molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |
| 239/241 | Medium | [M - C₂H₅]⁺ | Loss of the ethyl group from the molecular ion. |
| 183/185 | Medium | [BrC₆H₄C≡N]⁺ | Fragmentation of the oxadiazole ring to yield the bromobenzonitrile radical cation. |
| 155/157 | Low | [BrC₆H₄]⁺ | Loss of the cyano group from the bromobenzonitrile fragment. |
| 102 | Medium | [C₆H₄C≡N]⁺ | Loss of bromine from the bromobenzonitrile fragment. |
| 56 | High | [C₂H₅C≡O]⁺ | Acylium ion formed from the ethyl-substituted part of the oxadiazole ring. |
B. Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
-
Detection: Detect the ions and generate the mass spectrum.
-
Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Caption: Workflow for Mass Spectrometric Analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on fundamental spectroscopic principles and comparison with related structures, offers a robust framework for researchers to interpret their experimental findings. The detailed protocols outlined in this guide are designed to ensure the acquisition of high-quality data, which is paramount for unambiguous structural elucidation and for ensuring the purity and identity of this important synthetic intermediate in drug discovery and development.
References
-
Jadhav, S. et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(2), 111. [Link]
-
Selva, A. et al. (2002). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ARKIVOC, 2002(5), 117-127. [Link]
-
Namratha, B. et al. (2012). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Journal of Chemical Sciences, 124(3), 683-689. [Link]
-
Arif, R. & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]
-
Reddy, T. S. et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole|CAS 65004-19-5 [benchchem.com]
- 4. isca.me [isca.me]
- 5. journalspub.com [journalspub.com]
Preliminary Biological Screening of 1,2,4-Oxadiazole Derivatives: An In-depth Technical Guide
Introduction: The Versatile Scaffold of 1,2,4-Oxadiazoles in Medicinal Chemistry
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in modern drug discovery. First synthesized in 1884, its unique physicochemical properties, including its role as a bioisostere for amide and ester functionalities, have garnered significant attention from medicinal chemists. This has led to the exploration of a vast chemical space, yielding derivatives with a broad spectrum of biological activities.[1] The inherent stability of the 1,2,4-oxadiazole ring, coupled with its capacity for diverse substitutions at the 3- and 5-positions, allows for the fine-tuning of steric, electronic, and lipophilic parameters, making it a versatile template for designing novel therapeutic agents.
This guide provides a comprehensive overview of the preliminary biological screening of 1,2,4-oxadiazole derivatives, offering researchers, scientists, and drug development professionals a detailed technical framework for evaluating their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. The methodologies described herein are grounded in established protocols, emphasizing experimental robustness and reproducibility.
I. Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the continuous search for novel antimicrobial agents. 1,2,4-oxadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an important class of compounds for antimicrobial drug discovery. The preliminary screening of these derivatives typically involves determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
A. Rationale for Method Selection
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[2] It is a quantitative assay that provides a precise measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. This method is preferred for preliminary screening due to its efficiency, scalability (amenable to 96-well plate format), and the small quantities of test compound required. The subsequent determination of the MBC/MFC provides crucial information on whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).
B. Experimental Workflow: Antimicrobial Screening
Caption: Workflow for MIC and MBC Determination.
C. Step-by-Step Protocol: Broth Microdilution for MIC and MBC
-
Preparation of Test Compounds: Dissolve the 1,2,4-oxadiazole derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Media: Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi according to the manufacturer's instructions.
-
Preparation of Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations (e.g., 100 µg/mL to 0.195 µg/mL).[4]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[5] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]
-
MBC/MFC Determination: From the wells showing no visible growth in the MIC assay, subculture a fixed volume (e.g., 10 µL) onto a suitable agar medium.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC/MFC Reading: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
D. Data Presentation
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| OXA-001 | S. aureus | 8 | 16 |
| OXA-002 | E. coli | 16 | >64 |
| OXA-003 | C. albicans | 4 | 8 |
II. Anticancer Activity Screening
The search for novel anticancer agents is a cornerstone of pharmaceutical research. 1,2,4-oxadiazole derivatives have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.[7] Preliminary in vitro screening is crucial for identifying lead compounds for further development.
A. Rationale for Method Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used for cytotoxicity screening due to its simplicity, high throughput, and sensitivity.
B. Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for In Vitro Anticancer Screening (MTT Assay).
C. Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
D. In Vivo Anticancer Screening: Subcutaneous Xenograft Model
Promising compounds from in vitro screening should be further evaluated in vivo. The subcutaneous xenograft model in immunodeficient mice is a commonly used preclinical model to assess the antitumor efficacy of novel compounds.[1][11]
This model involves the transplantation of human tumor cells into immunodeficient mice, allowing for the growth of a human tumor in a living organism.[12] It provides a more physiologically relevant environment than in vitro cultures and allows for the assessment of a compound's efficacy in a whole-animal system, taking into account factors like pharmacokinetics and bioavailability.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the 1,2,4-oxadiazole derivative to the treatment group via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[13]
E. Data Presentation
In Vitro Cytotoxicity
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| OXA-001 | MCF-7 | 5.2 |
| OXA-002 | HCT-116 | 12.8 |
In Vivo Antitumor Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
|---|---|---|
| Vehicle Control | 1500 ± 150 | - |
| OXA-001 (10 mg/kg) | 750 ± 90 | 50 |
III. Anti-inflammatory Activity Screening
Inflammation is a complex biological response implicated in numerous diseases. 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties.[2] A common and reliable in vivo model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model.
A. Rationale for Method Selection
The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation.[14] Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema formation. This model is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory agents.
B. Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
C. Step-by-Step Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use rats or mice.
-
Grouping: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups (different doses of 1,2,4-oxadiazole derivatives).
-
Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[15]
-
Compound Administration: Administer the test compounds, standard drug, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[14]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[16]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.[16][17]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
D. Data Presentation
| Treatment Group | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | 0.80 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.32 ± 0.03 | 60.0 |
| OXA-001 (20 mg/kg) | 0.48 ± 0.04 | 40.0 |
IV. Anticonvulsant Activity Screening
Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,2,4-oxadiazole derivatives have shown potential as anticonvulsant agents.[18] The preliminary screening for anticonvulsant activity is typically performed using the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents.
A. Rationale for Method Selection
The MES and PTZ models are the two most widely used preclinical models for identifying potential antiepileptic drugs.[7] The MES test is a model of generalized tonic-clonic seizures and is predictive of efficacy against this seizure type.[7] The PTZ test induces clonic seizures and is considered a model for absence seizures.[7] Using both models provides a broader assessment of a compound's potential anticonvulsant profile.
B. Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for MES and PTZ Anticonvulsant Screening.
C. Step-by-Step Protocols
-
Animal Model: Use mice.
-
Compound Administration: Administer the test compounds, a standard drug (e.g., phenytoin), or vehicle intraperitoneally.
-
Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes using a convulsiometer.[19]
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hind limb extension is considered protection.[20]
-
Animal Model: Use mice.
-
Compound Administration: Administer the test compounds, a standard drug (e.g., diazepam), or vehicle intraperitoneally.
-
Seizure Induction: After the pretreatment time, inject PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the mice for 30 minutes for the onset and duration of clonic convulsions.
-
Endpoint: The absence of clonic seizures or a significant delay in their onset compared to the control group indicates anticonvulsant activity.
D. Data Presentation
| Compound ID | MES Test (% Protection) | PTZ Test (Onset of Clonic Seizures in min, Mean ± SEM) |
| Vehicle | 0 | 2.5 ± 0.3 |
| Phenytoin | 100 | Not applicable |
| Diazepam | Not applicable | 15.2 ± 1.8 |
| OXA-001 | 60 | 8.7 ± 1.1 |
Conclusion
The preliminary biological screening of 1,2,4-oxadiazole derivatives is a critical first step in the identification of novel drug candidates. The methodologies outlined in this guide provide a robust framework for assessing their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant potential. A systematic and rigorous approach to these initial screens, guided by sound scientific principles and validated protocols, is essential for making informed decisions about which compounds warrant further investigation in the long and challenging journey of drug development. The versatility of the 1,2,4-oxadiazole scaffold, combined with the power of these screening paradigms, holds significant promise for the discovery of new medicines to address unmet medical needs.
References
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]
-
Georgieva, M., & Tchekalarova, J. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. In ResearchGate. Retrieved from [Link]
-
Spring, B. Q., Bryan, J. N., & Pogue, B. W. (2018). Subcutaneous Xenograft Models for Studying PDT in vivo. In PubMed Central. Retrieved from [Link]
-
Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Springer Nature Experiments. Retrieved from [Link]
-
Dilution Susceptility Test MIC& (MLC or MBC) The advantage of this method. (n.d.). University of Babylon. Retrieved from [Link]
-
Carrageenan-induced paw edema assay. (2018). Bio-protocol. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Broth Dilution Method for determining MIC and MBC values of... (n.d.). ResearchGate. Retrieved from [Link]
-
Ghayur, M. N., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]
-
Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. (2022). MDPI. Retrieved from [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved from [Link]
-
Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE Database. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]
-
SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection. (2015). Childhood Cancer Repository. Retrieved from [Link]
-
Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (2025). ResearchGate. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Anticonvulsant effect of drugs by MES and PTZ method. (n.d.). Slideshare. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. Retrieved from [Link]
-
Novel 1,2,4-oxadiazole derivatives in drug discovery. (2021). PubMed Central. Retrieved from [Link]
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. (2020). PubMed. Retrieved from [Link]
-
New GABA-modulating 1,2,4-oxadiazole derivatives and their anticonvulsant activity. (2003). PubMed. Retrieved from [Link]
Sources
- 1. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. atcc.org [atcc.org]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. mdpi.com [mdpi.com]
- 13. cccells.org [cccells.org]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Anticonvulsant effect of drugs by MES and PTZ method | PDF [slideshare.net]
- 20. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
In-Silico Frontier: A Technical Guide to the Computational Modeling of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Foreword: The Rationale for a Computational Approach
In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is arduous and fraught with high attrition rates. Computational, or in-silico, modeling has emerged as an indispensable tool to navigate this complex landscape, offering the ability to predict, prioritize, and refine potential drug candidates before significant investment in resource-intensive laboratory synthesis and testing.[1][2][3] This guide provides a comprehensive, in-depth technical workflow for the in-silico characterization of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, a novel small molecule with potential therapeutic applications. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7] By leveraging a suite of computational tools, we can systematically dissect its physicochemical properties, pharmacokinetic profile, potential biological targets, and dynamic interactions, thereby building a robust, data-driven hypothesis for its therapeutic potential.
This document is structured not as a rigid protocol, but as a logical progression of inquiry, mirroring the decision-making process of a computational chemist. We will begin with foundational predictions of the molecule's intrinsic properties and progressively delve into more complex simulations to understand its behavior in a biological context. Each step is designed to inform the next, creating a self-validating cascade of evidence to guide further experimental investigation.
Part 1: Foundational Physicochemical and Pharmacokinetic Profiling
Before embarking on complex and computationally expensive simulations, it is crucial to establish a baseline understanding of the molecule's fundamental properties. This initial phase serves as a critical filter; a molecule with poor drug-like characteristics is unlikely to succeed, regardless of its biological activity.
Molecular Representation and Property Prediction
The first step is to generate a 2D and 3D representation of this compound. This can be achieved using chemical drawing software such as MarvinSketch or similar tools.[8] From the resulting structure, a multitude of physicochemical properties can be predicted using various software suites and web-based platforms like ACD/Labs PhysChem Suite, or free tools like SwissADME.[9][10][11][12] These predictions are crucial for understanding the molecule's potential behavior in a biological system.
Key Predicted Physicochemical Properties:
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~267.1 g/mol | Influences absorption and diffusion; generally, lower molecular weight is preferred for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | ~3.5 | A measure of lipophilicity. An optimal LogP (typically 1-5) is crucial for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors/Acceptors | 0/3 | Influences solubility and binding to biological targets. |
| pKa | Not readily ionizable | Determines the charge state of the molecule at physiological pH, which affects solubility, permeability, and target binding. |
| Aqueous Solubility | Moderately Soluble | Essential for absorption and distribution; poor solubility can hinder in-vivo efficacy. |
Note: The values presented are hypothetical and would be calculated using the aforementioned software.
ADMET Profiling: A Virtual Litmus Test for Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of early-stage drug discovery, helping to identify potential liabilities that could lead to late-stage failure.[13][14] Numerous computational models, many of which are based on machine learning algorithms trained on large datasets of experimental data, can provide valuable insights into a compound's likely pharmacokinetic and toxicological profile.[15][16]
Experimental Protocol: In-Silico ADMET Prediction
-
Input Molecular Structure: Provide the SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file of this compound to a validated ADMET prediction platform (e.g., SwissADME, pkCSM, ADMETlab).[9][13]
-
Initiate Prediction: Run the prediction algorithms for a comprehensive suite of ADMET endpoints.
-
Data Analysis and Interpretation: Analyze the output, paying close attention to key parameters such as:
-
Human Intestinal Absorption (HIA): High probability of good absorption is desirable for orally administered drugs.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs, but undesirable for peripherally acting drugs.
-
CYP450 Inhibition: Inhibition of key cytochrome P450 enzymes can lead to drug-drug interactions.
-
Hepatotoxicity: Prediction of liver toxicity is a critical safety checkpoint.
-
Ames Mutagenicity: A predictor of the mutagenic potential of the compound.
-
The results of this analysis provide a multi-faceted view of the molecule's "drug-likeness" and help to identify potential red flags that may need to be addressed through chemical modification.
Part 2: Target Identification and Interaction Analysis
With a foundational understanding of the molecule's physicochemical and pharmacokinetic properties, the next logical step is to investigate its potential biological targets. This is where the in-silico approach truly shines, allowing for the rapid screening of a vast "target space."
Reverse Pharmacophore and Target Prediction
Target identification, or "target deconvolution," is a critical step in understanding a small molecule's mechanism of action.[17][18] Computational methods can infer potential protein targets by comparing the molecule's structural and chemical features to databases of known ligands and their targets.[19]
Experimental Protocol: In-Silico Target Prediction
-
Platform Selection: Utilize a target prediction server such as SwissTargetPrediction.[20]
-
Molecule Submission: Input the 3D structure of this compound.
-
Prediction and Analysis: The server will generate a ranked list of potential protein targets based on the principle of similarity to known ligands. The output should be critically evaluated, prioritizing targets that are therapeutically relevant and biologically plausible.
This process generates a set of testable hypotheses about the molecule's mechanism of action, which can then be explored in more detail using molecular docking.
Molecular Docking: Simulating the "Lock and Key"
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[22]
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Identify the active site or binding pocket of the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.
-
Define a "grid box" that encompasses the binding site, which will be the search space for the docking algorithm.
-
-
Docking Simulation:
-
Results Analysis:
-
Analyze the predicted binding poses and their corresponding binding affinities (scoring functions). Lower binding energy values typically indicate more favorable binding.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.
-
Caption: A generalized workflow for molecular docking simulations.
Part 3: Delving Deeper with Dynamic Simulations and Predictive Modeling
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a more realistic, dynamic view. Furthermore, by modeling a series of related compounds, we can develop Quantitative Structure-Activity Relationship (QSAR) models to guide further chemical optimization.
Molecular Dynamics: Capturing the Dance of Interaction
MD simulations are a powerful computational method for studying the physical movements of atoms and molecules over time.[26] In drug discovery, MD simulations can be used to assess the stability of a protein-ligand complex, refine docked poses, and calculate binding free energies with higher accuracy.[27][28]
Experimental Protocol: Protein-Ligand MD Simulation
-
System Setup:
-
Use the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between atoms.[27]
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature.
-
-
Production Run:
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation of the ligand).
-
Identify key intermolecular interactions that persist throughout the simulation.
-
Caption: The core stages of a molecular dynamics simulation workflow.
QSAR Modeling: From Structure to Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[31][32] If a set of 1,2,4-oxadiazole analogues with known biological activity against a specific target were available, a QSAR model could be developed to predict the activity of new, unsynthesized analogues, including this compound.[33]
Experimental Protocol: QSAR Model Development
-
Data Collection: Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values).
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., constitutional, topological, quantum-chemical descriptors).
-
Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: Rigorously validate the model's predictive power using techniques such as cross-validation and an external test set.[34]
A validated QSAR model can then be used to prioritize the synthesis of new analogues with potentially improved activity.
Conclusion: A Roadmap for Rational Drug Design
This in-depth technical guide has outlined a comprehensive in-silico workflow for the characterization of this compound. By systematically applying a suite of computational techniques, from foundational property prediction to advanced dynamic simulations, it is possible to build a detailed, multi-faceted understanding of this novel chemical entity. This computational approach enables the generation of robust, testable hypotheses regarding its drug-likeness, potential biological targets, and mechanism of action. Ultimately, the insights gained from such in-silico modeling serve as a critical roadmap to guide and accelerate the experimental validation and optimization of promising new therapeutic agents.
References
-
Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Virginia Tech Department of Biochemistry. [Link]
-
SwissADME. Swiss Institute of Bioinformatics. [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
Neovarsity. A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
PubMed. Protein Target Prediction and Validation of Small Molecule Compound. National Library of Medicine. [Link]
-
PubChem. 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. National Center for Biotechnology Information. [Link]
-
MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
-
ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
ACS Publications. Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]
-
MDPI. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]
-
El-Behaidy, W. Molecular dynamics simulations: Insights into protein and protein ligand interactions. IntechOpen. [Link]
-
NIH. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. National Library of Medicine. [Link]
-
Chemaxon. Marvin - Chemical Drawing Software. [Link]
-
Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]
-
University of Cantabria. Molecular Docking Tutorial. [Link]
-
SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. IJPSM. [Link]
-
NIH. Computational Methods in Drug Discovery. National Library of Medicine. [Link]
-
Chemical Methodologies. In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. Chemical Methodologies. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
-
NIH. Fundamentals of QSAR Modeling: Basic Concepts and Applications. National Library of Medicine. [Link]
-
Udemy. Bioinformatics; How to Learn Docking and Molecular Dynamics Simulations From Scratch. [Link]
-
ACS Publications. Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]
-
Der Pharma Chemica. A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]
-
CD ComputaBio. Physicochemical Prediction. [Link]
-
ResearchGate. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. [Link]
-
NIH. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. National Library of Medicine. [Link]
-
ResearchGate. (PDF) Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
MDPI. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. [Link]
-
PharmaFeatures. The Computational Revolution in Small Molecule Drug Discovery. [Link]
-
ResearchGate. Software for the prediction of physicochemical properties. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
-
YouTube. Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. [Link]
-
Patsnap Synapse. What is the significance of QSAR in drug design? [Link]
-
YouTube. How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. [Link]
-
PubMed Central. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. National Library of Medicine. [Link]
-
Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
PubChem. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Google Blog. AlphaFold 3 predicts the structure and interactions of all of life's molecules. [Link]
-
Frontiers. Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers in Drug Discovery. [Link]
-
Preprints.org. In silico Analysis of 1,3,4-Oxadiazoles as Potential BCL-2 Inhibitor for Cancer Treatment. [Link]
-
Wikipedia. Quantitative structure–activity relationship. [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. [Link]
-
JOCPR. Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. Design, synthesis, and characterization of novel substituted 1,2,4-oxadiazole and their biological broadcast. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking [mdpi.com]
- 3. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 4. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]
- 5. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemaxon.com [chemaxon.com]
- 9. SwissADME [swissadme.ch]
- 10. acdlabs.com [acdlabs.com]
- 11. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
- 12. researchgate.net [researchgate.net]
- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 14. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 18. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. SwissTargetPrediction [swisstargetprediction.ch]
- 21. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 24. sites.ualberta.ca [sites.ualberta.ca]
- 25. youtube.com [youtube.com]
- 26. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. Protein-Ligand Complex [mdtutorials.com]
- 30. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 31. neovarsity.org [neovarsity.org]
- 32. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 33. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-Depth Technical Guide to Identifying Potential Therapeutic Targets for 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of novel therapeutics is fundamentally reliant on the precise identification of the molecular targets through which a small molecule exerts its biological effects. This guide provides a comprehensive, multi-modal framework for the target deconvolution of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, a novel chemical entity. We address the unique properties of the 1,2,4-oxadiazole scaffold, a "privileged" structure in medicinal chemistry, and outline a strategic, integrated workflow. This workflow combines predictive computational methods with robust biochemical, biophysical, and cell-based experimental approaches to identify and validate potential therapeutic targets. By detailing the causality behind experimental choices and providing actionable protocols, this document serves as a technical manual for researchers aiming to accelerate the translation of promising small molecules into viable drug candidates.
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1][2] Its value stems from its exceptional chemical and thermal stability and, most importantly, its role as a bioisostere for amide and ester functionalities.[3][4] This allows it to mimic the interactions of these common biological groups while offering improved metabolic stability and pharmacokinetic properties.
Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][5][6][7] This broad activity profile suggests that the scaffold can interact with a diverse range of protein targets, making a systematic target identification campaign for a novel derivative like this compound both critical and promising.
A Multi-Modal Framework for Target Deconvolution
Identifying the target of a novel compound requires a multi-faceted approach that generates, refines, and validates hypotheses.[8] We propose a logical progression from broad, predictive methods to specific, direct-binding, and functional assays.
Hypothesis Generation: In Silico and Computational Prediction
The foundational step is to leverage the compound's structure to predict likely biological targets using computational methods.[9][10] This approach is cost-effective and rapidly narrows the field of potential candidates from the entire proteome to a manageable number for experimental validation.
Core Methodologies:
-
Ligand-Based Virtual Screening: This method identifies proteins known to bind molecules structurally similar to our compound of interest.[10] By comparing the 2D and 3D features of this compound against databases of known ligands, we can infer potential targets.
-
Receptor-Based Virtual Screening (Inverse Docking): This technique "docks" the compound's 3D structure into the binding sites of a large collection of protein crystal structures.[11] A scoring function then estimates the binding affinity, ranking the most probable protein targets.[11]
Protocol 1: In Silico Target Prediction Workflow
-
Compound Preparation: Generate a high-quality 3D conformation of this compound using computational chemistry software (e.g., MOE, Schrödinger). Ensure correct protonation states and energy minimization.
-
Database Selection: Choose relevant databases for screening. For ligand-based approaches, use databases like ChEMBL or PubChem. For receptor-based approaches, use the Protein Data Bank (PDB).
-
Ligand-Based Screening:
-
Generate a pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).
-
Use this model to search ligand databases for molecules with similar pharmacophores and identify their known targets.
-
-
Inverse Docking:
-
Select a curated library of druggable protein structures.
-
Systematically dock the prepared compound into the active/allosteric site of each protein.
-
Rank the proteins based on the docking score and binding energy calculations.
-
-
Data Integration and Prioritization: Consolidate the "hit lists" from both methods. Proteins that appear on both lists or belong to functionally related pathways are considered high-priority candidates for experimental validation.
Caption: Workflow for in silico target prediction.
Direct Target Engagement: Biochemical and Biophysical Identification
Following computational prediction, the next critical step is to physically identify proteins that bind directly to the compound. These methods provide tangible evidence of a physical interaction within a biological context.
Core Methodologies:
-
Affinity Chromatography-Mass Spectrometry (AC-MS): This is a classic and powerful technique for target identification.[12][13] The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate.[14] The captured proteins are then identified by mass spectrometry.[12][14]
-
Cellular Thermal Shift Assay (CETSA): This method operates on the principle that when a drug binds to its target protein, it generally stabilizes the protein and increases its resistance to heat-induced denaturation.[15][16][17] By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble protein remaining at different temperatures, one can identify which proteins were stabilized by the drug.[15][16][18]
Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analog of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe (inactive analog) should also be prepared if possible.
-
Immobilization: Covalently attach the compound and a control molecule (e.g., just the linker) to separate batches of beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue. Pre-clear the lysate by incubating it with control beads to remove nonspecific binders.
-
Affinity Pull-Down: Incubate the pre-cleared lysate with the compound-conjugated beads. A parallel incubation with control beads is essential.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a denaturant (e.g., SDS solution) or by competitive elution with an excess of the free compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (e.g., LC-MS/MS). The causality is established by comparing the protein profile from the compound beads to the control beads; proteins enriched on the compound beads are candidate targets.
Caption: Experimental workflow for AC-MS.
Functional Target Confirmation: Cell-Based Profiling
Once candidate targets are identified through binding assays, it is crucial to confirm that the interaction between the compound and the target leads to a functional consequence in a cellular context.
Core Methodologies:
-
Broad-Panel Kinase Screening: Since many small molecules target protein kinases, screening the compound against a large panel of recombinant kinases is a highly effective strategy.[19][20] These assays measure the ability of the compound to inhibit the phosphorylation of a substrate, providing a quantitative measure of potency (e.g., IC50).[20][21]
-
GPCR Allosteric Modulator Screening: The 1,2,4-oxadiazole scaffold is known to interact with G-protein coupled receptors (GPCRs).[3] Screening for allosteric modulation is key, as these compounds bind to a site distinct from the endogenous ligand and can fine-tune the receptor's response.[22][23][24] Assays typically measure downstream signaling events like calcium flux or cAMP production in the presence of a fixed concentration of the natural agonist.[25]
Protocol 3: Global Kinase Inhibition Profiling
-
Assay Platform Selection: Choose a reputable vendor and platform for kinase screening (e.g., Promega's ADP-Glo™, Reaction Biology's HotSpot). These platforms offer assays for hundreds of distinct kinases.[26]
-
Compound Submission: Provide this compound at a high concentration (e.g., 10 µM) for an initial single-point screen.
-
Primary Screen Execution: The compound is tested against the kinase panel. The output is typically reported as "% Inhibition" relative to a control inhibitor.
-
Hit Selection: Kinases inhibited above a certain threshold (e.g., >50% inhibition) are selected as "primary hits."
-
Dose-Response Confirmation: The primary hits are then tested in a dose-response format, where the compound is assayed at multiple concentrations to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).
-
Data Analysis: The causality is inferred from the potency and selectivity of the compound. A highly potent and selective inhibition of a specific kinase strongly suggests it is a biologically relevant target.
Table 1: Representative Data from a Hypothetical Kinase Panel Screen
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) | Target Family |
| CDK2/CycA | 98% | 75 | CMGC |
| GSK3β | 95% | 120 | CMGC |
| MAPK1 (ERK2) | 12% | >10,000 | CMGC |
| SRC | 8% | >10,000 | Tyrosine Kinase |
| EGFR | 5% | >10,000 | Tyrosine Kinase |
Plausible Target Classes and Therapeutic Avenues
Based on the known pharmacology of the 1,2,4-oxadiazole scaffold, several protein families represent high-probability target classes for this compound.
-
Protein Kinases: As master regulators of cell signaling, kinases are major drug targets, particularly in oncology and immunology.[19] The 1,2,4-oxadiazole ring can form key hydrogen bonds within the ATP-binding pocket of many kinases.
-
G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and drug targets.[22] The compound may act as an orthosteric ligand or, more likely, an allosteric modulator, offering enhanced selectivity.[23]
-
Enzymes (Hydrolases, Deacetylases): The bioisosteric nature of the oxadiazole ring makes it an effective mimic of transition states or recognition motifs for various enzymes, including HDACs and FAAH.[1]
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Target Validation: From 'Hit' to Validated Target
The final and most critical phase is to definitively prove that the engagement of a candidate protein by the compound is responsible for its observed biological effect.
-
Orthogonal Assays: Confirm the binding interaction using a different biophysical method. If the primary hit came from AC-MS, validation could be performed using CETSA or Surface Plasmon Resonance (SPR).
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock out or knock down the expression of the putative target protein in cells. If the compound's cellular activity is diminished or abolished in these modified cells, it provides strong evidence that the protein is the correct target.
-
Structure-Activity Relationship (SAR): Synthesize analogs of the lead compound. A strong correlation between the analogs' binding affinity for the target protein and their functional activity in cells is a hallmark of a validated target.
Conclusion
The process of identifying the therapeutic target for a novel molecule like this compound is a systematic, iterative process that demands scientific rigor and the integration of multiple disciplines. By beginning with broad computational predictions and progressively focusing through direct binding and functional assays, researchers can efficiently and accurately deconvolve the mechanism of action. This structured approach, grounded in the principles of causality and self-validation, is essential for mitigating risk and maximizing the potential for success in the complex journey of drug discovery and development.
References
-
Bora, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]
-
Kumar, V., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central. Available at: [Link]
-
Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Cherkasova, E. A., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. ResearchGate. Available at: [Link]
-
Reddy, C. S., et al. (2016). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. Available at: [Link]
-
Cherkasova, E. A., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
-
O'Loughlin, T., et al. (2016). Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]
-
Anborgh, P. H., et al. (2011). High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed. Available at: [Link]
-
Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]
-
Zhang, T., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. Available at: [Link]
-
Almeida, F. G., & Cass, Q. B. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. Available at: [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
-
Singh, S., & Sharma, P. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Multispan, Inc. (n.d.). Functional Screening of Allosteric Modulators for G Protein-Coupled Receptors. Multispan, Inc.. Available at: [Link]
-
Zhang, D., et al. (2022). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. Available at: [Link]
-
Nordlund, P. (n.d.). CETSA. Karolinska Institutet. Available at: [Link]
-
van Breemen, R. B., & Muchiri, R. N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online. Available at: [Link]
-
Singh, H., et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Kinnings, S. L., et al. (2011). A computational approach to finding novel targets for existing drugs. SciSpace. Available at: [Link]
-
Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie. Available at: [Link]
-
Oreate AI. (2026). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Oreate AI. Available at: [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]
-
Anborgh, P. H., et al. (2011). High-Throughput Screening for Allosteric Modulators of GPCRs. Semantic Scholar. Available at: [Link]
-
Acker, M. G., & Lountos, G. T. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available at: [Link]
-
D'Ambrozio, J. A., et al. (2025). Novel Computational Pipeline to Identify Target Sites for Broad Spectrum Antiviral Drugs. Antiviral Research. Available at: [Link]
-
Zhang, H., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
-
Kenakin, T., & Miller, L. J. (2010). Novel Allosteric Modulators of G Protein-coupled Receptors. PubMed Central. Available at: [Link]
-
de Oliveira, V. G., et al. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Available at: [Link]
-
Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. RSC Publishing. Available at: [Link]
-
Annis, D. A., et al. (2004). Determining Affinity-Selected Ligands and Estimating Binding Affinities by Online Size Exclusion Chromatography/Liquid Chromatography−Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. scispace.com [scispace.com]
- 12. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pelagobio.com [pelagobio.com]
- 16. CETSA [cetsa.org]
- 17. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI Blog [oreateai.com]
- 18. mdpi.com [mdpi.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 21. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. multispaninc.com [multispaninc.com]
- 23. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 24. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kinase Activity Assays [worldwide.promega.com]
Introduction: The Critical Role of Early-Stage Physicochemical Profiling
An In-Depth Technical Guide for the Physicochemical Characterization of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
The molecule this compound belongs to the 1,2,4-oxadiazole class of five-membered heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and has been incorporated into a variety of biologically active agents.[1][2][3] As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely a formality but a cornerstone of successful development. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise shelf-life, therapeutic efficacy, and patient safety.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the aqueous solubility and chemical stability of this compound. The methodologies described herein are grounded in regulatory expectations and industry best practices, ensuring that the data generated is robust, reliable, and suitable for informed decision-making throughout the drug discovery and development lifecycle.
Part 1: Comprehensive Solubility Profiling
Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. This section outlines a multi-faceted approach to characterizing the solubility of our target compound, from theoretical prediction to definitive experimental measurement.
In Silico Assessment: Predicting Lipophilicity (LogP)
Before commencing wet-lab experiments, an in silico estimation of the compound's lipophilicity provides valuable foresight into its likely solubility behavior. The partition coefficient (P), expressed as its logarithm (logP), is the ratio of a compound's concentration in an organic solvent (typically octanol) to its concentration in an aqueous phase at equilibrium.[4]
-
Positive LogP: Indicates higher solubility in lipids (lipophilic/hydrophobic).[4][5]
-
Negative LogP: Indicates higher solubility in water (hydrophilic).[4][5]
-
LogP of 0: Indicates equal partitioning between the two phases.[4][5]
The structure of this compound, with its two phenyl rings and alkyl chain, suggests a non-polar character. A similar compound, 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, has a calculated XLogP3 of 4.8, indicating significant hydrophobicity.[6] We can therefore hypothesize that our target molecule will also have a positive LogP and exhibit low aqueous solubility. This prediction is critical as it informs the design of the experimental solubility assay, particularly the selection of analytical techniques capable of quantifying low concentrations.
Experimental Determination: Thermodynamic Solubility Assay
While kinetic solubility assays are useful for high-throughput screening, the gold standard for definitive solubility measurement is the thermodynamic solubility assay .[7][8] This method measures the concentration of a compound in a saturated solution at equilibrium and is the most relevant for predicting in vivo dissolution. The shake-flask method is the most common and reliable approach.[9][10]
Scientist's Note: The objective is to create a saturated solution where the dissolved compound is in equilibrium with the undissolved solid. This requires sufficient incubation time to reach equilibrium, which must be confirmed experimentally.[9] The use of multiple pH conditions is crucial as the solubility of ionizable compounds can be highly pH-dependent.[8]
-
Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Compound Dispensing: Add an excess amount of solid this compound to separate vials for each buffer condition. "Excess" ensures that undissolved solid remains at the end of the experiment.
-
Incubation and Equilibration: Tightly seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.[10]
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter to remove any remaining particulate matter.
-
Quantification: Accurately dilute the filtered supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Standard Curve: Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to accurately determine the concentration in the test samples.
All quantitative solubility data should be summarized in a clear, structured table.
| Buffer pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Mean Solubility (µM) |
| 1.2 | 25 | Experimental Value | Experimental Value | Calculated Value |
| 4.5 | 25 | Experimental Value | Experimental Value | Calculated Value |
| 6.8 | 25 | Experimental Value | Experimental Value | Calculated Value |
| 7.4 | 25 | Experimental Value | Experimental Value | Calculated Value |
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Chemical Stability and Forced Degradation Profiling
Understanding a molecule's intrinsic stability is a mandatory regulatory requirement.[11] Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[11][12] This is essential for developing and validating a stability-indicating analytical method —a method that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants.[13][14][15]
Regulatory Framework: ICH Q1A(R2) Guidelines
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stress testing.[12] It recommends exposing the drug substance to hydrolysis, oxidation, photolysis, and thermal stress to understand its degradation profile.[12][16] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.[17]
Experimental Protocol: Forced Degradation Study
Scientist's Note: This study is conducted as a series of parallel experiments. A control sample (unstressed) is analyzed alongside the stressed samples. The key to a successful study is the development of an HPLC method that can resolve the parent peak from all newly formed degradation peaks.[18][19]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Time Points: Withdraw aliquots from each condition at various time points (e.g., 2, 4, 8, 24 hours). For thermal and photolytic stress, samples are prepared by dissolving the stressed solid at the time of analysis.
-
Sample Quenching: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze all stressed samples, a control sample (time zero), and a blank (stress condition without the compound) using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity.
Data Presentation: Forced Degradation Summary
The results should clearly summarize the extent of degradation and the number of degradation products formed under each condition.
| Stress Condition | Duration (hr) | Assay of Parent (%) | Degradation (%) | No. of Degradants |
| 0.1 M HCl, 60°C | 24 | Experimental Value | Calculated Value | Experimental Value |
| 0.1 M NaOH, 60°C | 24 | Experimental Value | Calculated Value | Experimental Value |
| 3% H₂O₂, RT | 24 | Experimental Value | Calculated Value | Experimental Value |
| Thermal (Solid), 80°C | 24 | Experimental Value | Calculated Value | Experimental Value |
| Photolytic (Solution) | ICH Q1B | Experimental Value | Calculated Value | Experimental Value |
Visualization: Forced Degradation Experimental Design
This diagram illustrates the parallel nature of the stress testing experiments.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | C14H8BrClN2O | CID 874760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. evotec.com [evotec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. enamine.net [enamine.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. scispace.com [scispace.com]
- 16. onyxipca.com [onyxipca.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. web.vscht.cz [web.vscht.cz]
- 19. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Welcome to the technical support center for 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during biological assays involving this compound. As a member of the 1,2,4-oxadiazole class of molecules, this compound holds potential in various therapeutic areas due to the diverse biological activities associated with this scaffold, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] However, like any small molecule, achieving consistent and reproducible results requires careful attention to experimental detail.
This resource is structured in a question-and-answer format to directly address specific issues you may be facing in the lab. We will delve into the causality behind these experimental challenges and provide actionable, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common preliminary questions and issues that can often be resolved with minor adjustments to your experimental setup.
Q1: I'm observing high variability between my replicate wells. What are the most common initial culprits?
High variability is a frequent issue in cell-based assays and can often be traced back to fundamental laboratory practices.[4][5] Before investigating the compound itself, let's ensure the foundation of your assay is solid.
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Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[6] Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cell settling.
-
Pipetting Inaccuracy: Calibrate your pipettes regularly.[7] For small volumes, even minor inaccuracies can lead to significant concentration differences. Use reverse pipetting for viscous solutions.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media and compound concentration. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for data collection.
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Inconsistent Incubation Conditions: Ensure uniform temperature and CO2 distribution within your incubator. Variations can affect cell growth and response.
Q2: My dose-response curve is not sigmoidal, or the results are erratic. Could the compound's solubility be the issue?
Absolutely. Poor aqueous solubility is a common challenge for many small molecules and can lead to inconsistent results.[8] The 1,2,4-oxadiazole scaffold, while offering metabolic stability, can be lipophilic, potentially reducing solubility in aqueous assay media.[9][10]
-
Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solutions. Do you see any precipitation or cloudiness? Even at concentrations that appear soluble, microscopic precipitation can occur.
-
DMSO Concentration: While dimethyl sulfoxide (DMSO) is a common solvent, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ensure your vehicle control contains the same final DMSO concentration as your experimental wells.
-
Solubility Enhancement: If you suspect solubility issues, consider preparing a more concentrated stock solution in DMSO and performing serial dilutions in your assay medium with vigorous vortexing. Pre-warming the medium can sometimes aid in solubilization.
Q3: I'm not observing any biological effect, even at high concentrations. What should I check first?
While it's possible the compound is not active in your specific assay, it's crucial to rule out experimental artifacts first.
-
Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation. Repeated freeze-thaw cycles of stock solutions should be avoided.[8]
-
Cell Health and Passage Number: Use healthy, actively dividing cells. High passage numbers can lead to genetic drift and altered cellular responses.[5][11] Always record the passage number for your experiments.
-
Assay Timing: The timing of compound addition and the assay endpoint are critical. Ensure you are assessing the biological response at an appropriate time point.
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for persistent and complex issues.
Guide 1: Addressing Compound Solubility and Stability
Inconsistent results are often linked to the physicochemical properties of the test compound.[8] Let's systematically troubleshoot issues related to the solubility and stability of this compound.
Step-by-Step Protocol for Preparing Compound Solutions:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing and gentle warming if necessary.
-
Intermediate Dilutions: Perform serial dilutions from your stock solution in 100% DMSO to create a range of intermediate concentrations.
-
Final Dilution in Assay Medium: For the final step, dilute the intermediate DMSO solutions into your pre-warmed cell culture medium. Add the DMSO solution to the medium (not the other way around) and vortex immediately to facilitate rapid dispersion and prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in all wells, including vehicle controls, is identical and non-toxic to your cells (ideally ≤ 0.5%).
Table 1: Recommended Solvent and Storage Conditions
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High solubility for many organic small molecules. |
| Stock Solution Conc. | 10-50 mM | Minimizes the volume of DMSO added to the final assay. |
| Storage (Stock) | -20°C or -80°C, desiccated, protected from light | Prevents degradation of the compound. |
| Working Solutions | Prepare fresh for each experiment | Avoids potential for precipitation or degradation in aqueous media. |
| Freeze-Thaw Cycles | Minimize (aliquot stock solution) | Repeated temperature changes can affect compound stability and solubility.[8] |
dot
Caption: Workflow for preparing compound solutions.
Guide 2: Optimizing Cell-Based Assay Parameters
The biological system itself is a major source of potential variability. This guide will help you standardize your cell-based assays for more reproducible results.[12][13]
Key Considerations for Cell Culture:
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure you are working with the correct cells. Misidentified or cross-contaminated cell lines are a major cause of irreproducible data.[14]
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination. These bacteria can alter cellular metabolism, growth, and response to stimuli, leading to unreliable results.
-
Consistent Culture Conditions: Maintain a consistent schedule for passaging cells and use the same media formulation, serum percentage, and incubator conditions for all experiments.
dot
Caption: Key checkpoints for cell-based assay reproducibility.
Part 3: Advanced Topics & Mechanistic Considerations
Q4: Could the 1,2,4-oxadiazole ring itself be interfering with my assay readout?
This is a valid concern. Certain chemical scaffolds can interfere with assay technologies, a phenomenon known as Pan-Assay Interference Compounds (PAINS).[15] While 1,2,4-oxadiazoles are not typically classified as classical PAINS, their properties could potentially interfere with certain assay formats.
-
Fluorescence Interference: If you are using a fluorescence-based readout, screen the compound for intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Reactive Moieties: The bromophenyl group on your compound is a potential site for reactivity, although generally stable. If you are using assays with thiol-containing reagents (e.g., some viability assays), consider potential interactions.
-
Non-specific Binding: Highly lipophilic compounds can sometimes bind non-specifically to plastics or proteins in the assay medium, reducing the effective concentration. Including a small amount of bovine serum albumin (BSA) in buffer-based assays can sometimes mitigate this.
Q5: My results are consistent, but the biological activity is lower than expected based on similar published compounds. What could be the reason?
The biological activity of a compound is highly dependent on its specific structure. Small changes to the molecule can have a large impact on its interaction with a biological target.
-
Structure-Activity Relationship (SAR): The ethyl group and the specific position of the bromo-substituent on the phenyl ring are key features of your molecule. These will influence its binding affinity and selectivity for its target compared to other published oxadiazole derivatives.[3][16]
-
Cellular Uptake and Efflux: The compound's ability to cross the cell membrane and its susceptibility to efflux pumps will significantly impact its intracellular concentration and, therefore, its apparent activity in a cell-based assay.
-
Metabolic Stability: While 1,2,4-oxadiazoles are often used to improve metabolic stability, the overall metabolism of your specific compound in your cell model is unknown and could influence its effective concentration over time.[10]
By systematically working through these troubleshooting guides, you can increase the consistency and reliability of your experimental data when working with this compound. Remember that careful planning, meticulous execution, and the use of appropriate controls are the cornerstones of reproducible science.
References
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Available at: [Link]
-
Sharma, S., Sharma, P. K., Kumar, N., & Dudhe, R. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. Available at: [Link]
-
Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Frontiers in Chemistry. Available at: [Link]
-
3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole. PubChem. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. Available at: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics. Available at: [Link]
-
In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Toxicology. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available at: [Link]
-
The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience. Available at: [Link]
-
Chapter 2: Considerations Related to Small-molecule Screening Collections. Royal Society of Chemistry. Available at: [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. ResearchGate. Available at: [Link]
-
Factors affecting Research Reproducibility in Biomedical Research. Kosheeka. Available at: [Link]
-
Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Accounts of Chemical Research. Available at: [Link]
-
Factors affecting test reproducibility among laboratories. WOAH (World Organisation for Animal Health). Available at: [Link]
Sources
- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kosheeka.com [kosheeka.com]
- 12. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cmdclabs.com [cmdclabs.com]
- 14. atcc.org [atcc.org]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
How to prevent degradation of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole in solution
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on preventing the degradation of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole in solution. As Senior Application Scientists, we have compiled this guide to ensure the integrity and reproducibility of your experiments.
Understanding the Stability of this compound
The 1,2,4-oxadiazole ring is a common motif in medicinal chemistry, valued for its metabolic stability as a bioisostere for esters and amides.[1][2] However, like many heterocyclic compounds, its stability in solution is not absolute and is highly dependent on environmental conditions. The primary degradation pathways for this class of compounds are hydrolysis (pH-dependent) and photodegradation. Understanding the mechanisms behind these pathways is critical for prevention.
The 1,2,4-oxadiazole nucleus possesses a relatively low level of aromaticity and a labile O-N bond, which are key factors in its reactivity.[3] The carbon atoms of the ring are electrophilic, making them susceptible to nucleophilic attack, which initiates the degradation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The degradation of this compound in solution is primarily influenced by three factors:
-
pH: The compound is highly susceptible to pH-driven hydrolysis outside of a neutral to slightly acidic pH range.
-
Light: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to isomerization or ring cleavage.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.
Q2: What is the optimal pH range for preparing and storing solutions of this compound?
Based on extensive studies of similar 1,2,4-oxadiazole derivatives, the maximum stability in aqueous or semi-aqueous solutions is achieved within a pH range of 3 to 5 .[4][5] Both highly acidic (pH < 3) and alkaline (pH > 5) conditions significantly increase the rate of hydrolytic degradation.
Q3: How does the solvent choice impact the stability of this compound?
Solvent selection is critical. The key considerations are the solvent's protic nature and its potential to act as a nucleophile.
-
Recommended Solvents: For maximum stability, especially for long-term storage, use dry, aprotic solvents. Examples include Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).[4][6]
-
Solvents to Use with Caution: Protic solvents, such as water, methanol, and ethanol, can participate directly in the degradation process by acting as proton donors or nucleophiles.[4][6][7] If aqueous buffers are required for an experiment, they should be freshly prepared, pH-adjusted to the 3-5 range, and used as quickly as possible.
Q4: My experimental protocol requires elevated temperatures. How can I mitigate thermal degradation?
While 1,2,4-oxadiazoles are generally thermally stable, high temperatures will accelerate hydrolysis and other degradation pathways.[8]
-
Minimize Duration: Limit the time the solution is exposed to elevated temperatures.
-
Inert Atmosphere: If heating is unavoidable, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can help prevent potential photo-oxidative processes that may be accelerated by heat.[9]
-
Solvent Choice: Use a high-boiling point aprotic solvent if compatible with your experimental design.
Q5: How can I monitor the degradation of my compound?
Regularly monitoring the purity of your solution is crucial. The most effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): Use a stability-indicating method with a UV detector to quantify the parent compound and detect the appearance of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the mass of potential degradation products, which can help confirm the degradation pathway.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of degradation products in forced degradation studies.[4]
Troubleshooting Guide: Common Scenarios
This section addresses specific issues you may encounter during your experiments.
Scenario 1: My HPLC analysis shows a progressive loss of the main compound peak in my buffered aqueous solution (pH 7.5).
-
Probable Cause: Alkaline-mediated hydrolysis. At pH 7.5, the solution is sufficiently alkaline to promote nucleophilic attack on the oxadiazole ring by water or buffer components.[4][5]
-
Mechanism: At pH > 5, a nucleophile (like a hydroxide ion or water) attacks the electrophilic carbon at position 5 (C5) of the oxadiazole ring. This leads to ring opening, ultimately forming a 2-bromobenzonitrile derivative and other byproducts after protonation.[4]
Caption: Alkaline-Mediated Hydrolysis Pathway.
-
Corrective Actions:
-
Adjust pH: If your experiment allows, lower the pH of your buffer to the optimal 3-5 range.
-
Fresh Preparation: Prepare solutions fresh and use them immediately. Avoid storing aqueous solutions for extended periods.
-
Use Aprotic Solvent: Prepare a concentrated stock solution in dry acetonitrile or DMSO and dilute it into the aqueous buffer immediately before use.
-
Scenario 2: I am observing a new peak in my LC-MS results after leaving my solution on the benchtop exposed to lab lighting.
-
Probable Cause: Photodegradation. The 1,2,4-oxadiazole ring can absorb UV radiation from ambient or direct light sources, leading to photochemical reactions.[7]
-
Mechanism: Upon UV irradiation, the compound can undergo one of two primary pathways: (1) a ring contraction-expansion rearrangement to form a more stable 1,3,4-oxadiazole isomer, or (2) cleavage of the weak N-O bond, forming reactive intermediates that react with the solvent to yield open-chain products.[7]
Caption: Potential Photodegradation Pathways.
-
Corrective Actions:
-
Protect from Light: Store all solutions in amber vials or wrap containers with aluminum foil.
-
Minimize Exposure: Avoid leaving solutions on the benchtop under direct light. Work in a shaded area or turn off overhead lights when possible.
-
Use UV-Filtered Pipette Tips: For highly sensitive applications, use pipette tips that filter UV radiation.
-
Scenario 3: My experiment must be run at pH 2. How do I handle this?
-
Probable Cause of Degradation: Acid-catalyzed hydrolysis. At low pH, the oxadiazole ring is susceptible to protonation, which activates it for ring opening.[4][5]
-
Mechanism: The nitrogen at position 4 (N4) of the oxadiazole ring is protonated. This protonation activates the C5 carbon, making it highly electrophilic and susceptible to nucleophilic attack by water, which initiates ring cleavage.[4]
Caption: Acid-Catalyzed Hydrolysis Pathway.
-
Corrective Actions:
-
Low Temperature: Run the experiment at the lowest possible temperature to slow the rate of hydrolysis.
-
Time Limitation: Design the experiment to be as short as possible. Prepare the acidic solution of the compound immediately before it is needed.
-
Monitor Closely: Run a time-course stability study under your exact experimental conditions (pH 2, desired temperature) to understand the degradation rate and determine an acceptable experimental window.
-
Summary of Recommended Handling & Storage Conditions
| Parameter | Recommended Condition | Rationale |
| pH (Aqueous) | 3.0 - 5.0 | Minimizes both acid- and base-catalyzed hydrolysis.[4][5] |
| Solvent | Dry Aprotic (Acetonitrile, DMSO, THF) | Prevents participation of solvent as a nucleophile or proton donor.[4] |
| Temperature | 2-8°C (Refrigerated) for stock solutions | Reduces the kinetic rate of all potential degradation reactions. |
| Light Exposure | Protect from light (Amber vials, foil) | Prevents initiation of photochemical degradation pathways.[7] |
| Atmosphere | Standard air is acceptable; inert gas for heating | Prevents potential photo-oxidation if heating or long-term light exposure is necessary.[9] |
Experimental Protocol: Stability Assessment
This protocol outlines a general workflow for assessing the stability of this compound under your specific experimental conditions.
Caption: Workflow for a Forced Degradation Study.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in dry acetonitrile.
-
Test Solution Preparation: Dilute the stock solution to a final concentration (e.g., 100 µM) in your desired experimental buffers (e.g., pH 2.0, 4.0, 7.4, 9.0).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each solution into the HPLC-UV system to determine the initial peak area.
-
Incubation: Store the test solutions under the intended experimental conditions (e.g., protected from light at 37°C).
-
Time-Point Sampling: At regular intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot from each solution for analysis.
-
Quantification: Analyze each sample by HPLC-UV. Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Interpretation: A loss of >5-10% of the parent compound over the course of your experiment may indicate significant degradation, potentially impacting your results.
By adhering to these guidelines, you can ensure the stability of your this compound solutions, leading to more reliable and reproducible scientific outcomes.
References
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. SCIRP. [https://www.scirp.org/html/2-2 computational chemistry\2016011415042681.html]([Link] computational chemistry\2016011415042681.html)
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
American Chemical Society. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Hartley, R. F., Huang, Y., & Cassidy, M. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3124-33. [Link]
-
ResearchGate. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. [Link]
-
Pace, A., & Buscemi, S. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. [Link]
-
Journal of Advanced Sport Sciences. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. [Link]
-
PubMed. (n.d.). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. [Link]
-
ResearchGate. (2019). Energetic 1,2,4-oxadiazoles: synthesis and properties. [Link]
-
Royal Society of Chemistry. (1981). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. RSC Publishing. [Link]
-
American Chemical Society. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Publications. [Link]
-
ResearchGate. (2016). pH-color changing of 1,3,4-oxadiazoles. [Link]
-
ResearchGate. (2017). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. [Link]
-
ResearchGate. (2014). Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s. [Link]
-
National Institutes of Health. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]
-
PubMed. (2024). Oxadiazolines as Photoreleasable Labels for Drug Target Identification. [Link]
-
National Institutes of Health. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). [Link]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Enhancing the Potency of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the chemical modification of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole to enhance its biological potency. As Senior Application Scientists, we have designed this resource to explain not just the "how" but the critical "why" behind each experimental choice, ensuring your efforts are both efficient and scientifically sound.
Section 1: Foundational Knowledge - Understanding Your Scaffold
This section addresses fundamental questions about the core structure to inform your modification strategy.
Q: What makes the 1,2,4-oxadiazole ring a valuable scaffold in drug discovery?
A: The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle in medicinal chemistry for several key reasons.[1][2] Primarily, it serves as a highly effective bioisostere for ester and amide functionalities.[3] This is critical because amides and esters are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases), leading to poor pharmacokinetic profiles. The oxadiazole ring is metabolically robust, offering enhanced stability while maintaining the necessary electronic and steric properties to engage with biological targets.[4] Furthermore, its rigid structure can help lock a molecule into a specific, biologically active conformation, improving binding affinity. The scaffold is found in numerous biologically active agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6]
Q: What are the typical starting points for modifying the this compound core?
A: The structure of this compound offers two primary, chemically distinct "handles" for modification. A systematic approach involves exploring the chemical space around each of these positions to build a comprehensive Structure-Activity Relationship (SAR) profile.
-
The 3-(2-Bromophenyl) Group: The bromine atom on the phenyl ring is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille). This allows for the introduction of a vast array of substituents, including other aryl, heteroaryl, alkyl, or amino groups, to probe for new, potency-enhancing interactions with a target protein.
-
The 5-Ethyl Group: The C5 position is typically derived from a carboxylic acid precursor during the synthesis of the oxadiazole ring. By using different carboxylic acids (or their activated forms), you can introduce longer alkyl chains, branched or cyclic groups, or even aromatic rings at this position to modulate properties like lipophilicity, solubility, and van der Waals interactions.[1]
Below is a diagram illustrating the key modification sites on the core scaffold.
Caption: Key modification points on the core scaffold.
Section 2: Troubleshooting Guide: Modification of the 3-(2-Bromophenyl) Moiety
This is often the most fruitful path for significant potency gains. However, cross-coupling reactions can be notoriously sensitive.
Q: My palladium-catalyzed cross-coupling reaction on the 2-bromophenyl group is failing. What are the common causes and solutions?
A: Failure in palladium-catalyzed cross-coupling reactions typically stems from issues with one of the core components: the catalyst, ligand, base, or solvent/reagents. Below is a troubleshooting table to diagnose and solve common problems.
| Symptom | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| No reaction / Starting material recovered | 1. Inactive Catalyst: The Pd(0) active species has not formed or has degraded. 2. Incorrect Base: The base may be too weak, too strong, or poorly soluble. 3. Inappropriate Ligand: The ligand may not be suitable for the specific coupling type or may be sensitive to air/moisture. | 1. Use a pre-catalyst (e.g., Pd(dppf)Cl2 for Suzuki, or a G3/G4 palladacycle for Buchwald-Hartwig) which are more air-stable and form the active Pd(0) in situ. 2. For Suzuki: Use K2CO3 or Cs2CO3. Cs2CO3 is more soluble and often more effective. Ensure the base is finely powdered and dry. 3. For Suzuki: Try different phosphine ligands like SPhos or XPhos, which are electron-rich and bulky, promoting the difficult reductive elimination step. |
| Low Yield / Side Products (e.g., homo-coupling) | 1. Oxygen Contamination: O2 can oxidize the Pd(0) catalyst and phosphine ligands, deactivating them. 2. Water Contamination: Water can hydrolyze boronic acids (in Suzuki coupling) or interfere with the base. 3. Reaction Temperature: Temperature may be too low for efficient oxidative addition or too high, causing catalyst decomposition. | 1. Thoroughly degas your solvent using a "freeze-pump-thaw" cycle (3x) or by bubbling with argon for 30-60 minutes. Maintain a positive pressure of inert gas (Ar or N2) throughout the reaction. 2. Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. 3. Screen temperatures. Start at a moderate temperature (e.g., 80 °C) and incrementally increase to 100-110 °C if the reaction is sluggish. Monitor by TLC or LC-MS. |
| De-bromination of Starting Material | 1. Protic Impurities: Sources of protons (e.g., water, alcohol) can quench the organometallic intermediate. 2. Side reaction with Boronic Acid: Some boronic acids can promote protodehalogenation. | 1. Ensure all reagents and solvents are rigorously anhydrous. 2. Use a different boronic acid derivative, such as a pinacol ester (BPin), which is often more stable and less prone to side reactions. |
Q: What is a reliable, general protocol for a Suzuki-Miyaura coupling reaction with my compound?
A: The following protocol is a robust starting point for coupling various aryl or heteroaryl boronic acids to the this compound core.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)
-
Pd(dppf)Cl2·CH2Cl2 (0.03 - 0.05 eq)
-
Potassium Carbonate (K2CO3), anhydrous (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, and K2CO3.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical to prevent catalyst oxidation.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl2 catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 dioxane:water. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting material.
-
Degassing (Causality): The solvent mixture must be degassed again by bubbling with argon for 15 minutes. This final degassing removes any oxygen introduced during the addition of reagents and solvents, ensuring the longevity and activity of the Pd(0) species formed in situ.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Q: Beyond simple coupling, what are some strategic bioisosteric replacements for the 2-bromophenyl group to improve drug-like properties?
A: Bioisosteric replacement is a powerful strategy to address issues like poor solubility, metabolic instability, or toxicity while retaining or improving potency.[4][7] Instead of another phenyl ring, consider coupling heteroaromatic boronic acids.
-
To Enhance Solubility: Replacing the phenyl ring with a pyridine or pyrimidine can introduce a basic nitrogen handle. This allows for salt formation, which dramatically improves aqueous solubility and can provide new hydrogen bonding opportunities with the target.
-
To Modulate Metabolism: A phenyl ring is often a site for metabolic oxidation by cytochrome P450 enzymes. Replacing it with a metabolically more stable heterocycle, or blocking common sites of metabolism by introducing groups like fluorine, can improve the compound's half-life.[4]
-
To Escape Patent Space: If similar scaffolds are already patented, introducing novel heterocyclic cores can create new, patentable chemical matter.
The following diagram illustrates the decision-making process for choosing a modification strategy at the C3 position.
Caption: Decision workflow for C3 position modification.
Section 3: Troubleshooting Guide: Modification of the 5-Ethyl Moiety
Modifications at the C5 position are fundamental for tuning the physicochemical properties of your compound.
Q: I want to create analogs with different alkyl/aryl groups at the C5 position. What is the best synthetic approach?
A: The most common and versatile method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[1] To modify the C5 position of your lead compound, you would keep the 2-bromobenzamidoxime as your constant starting material and vary the carboxylic acid partner.
The general workflow is outlined below:
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
Validation & Comparative
3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole vs. other bromophenyl-containing inhibitors
A Comparative Guide to Bromophenyl-Containing Heterocyclic Inhibitors
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly bromine, onto aromatic scaffolds is a well-established method for modulating the pharmacological profile of bioactive molecules. The bromophenyl moiety can enhance binding affinity through halogen bonding, improve metabolic stability, and favorably alter pharmacokinetic properties. When this functional group is paired with "privileged" heterocyclic structures like the 1,2,4-oxadiazole ring, it creates a powerful combination for developing novel therapeutic agents.
The 1,2,4-oxadiazole ring is a five-membered heterocycle that is frequently employed as a bioisostere for amide and ester functionalities.[1] This substitution can enhance oral bioavailability and metabolic stability. The inherent versatility of the 1,2,4-oxadiazole core has led to its integration into compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]
This guide provides an in-depth, objective comparison of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole against other prominent bromophenyl-containing inhibitors from different structural classes. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that define their performance, offering valuable insights for researchers and drug development professionals.
Section 1: The 1,2,4-Oxadiazole Scaffold: A Versatile Core in Drug Design
The 1,2,4-oxadiazole ring system is a cornerstone in the design of small molecule inhibitors. Its appeal stems from its straightforward and versatile synthesis, typically involving the cyclization of an O-acyl amidoxime intermediate, which itself is formed from the reaction of an amidoxime with an acylating agent.[5][6][7][8] This synthetic accessibility allows for extensive exploration of substitutions at the 3- and 5-positions, enabling fine-tuning of a compound's biological activity.
Causality in Synthesis: The choice of a one-pot or multi-step synthesis often depends on the desired purity and scale. Microwave-assisted synthesis, for example, is frequently employed to reduce reaction times and improve yields, a critical consideration in rapid library generation for high-throughput screening.[5]
Figure 2: Workflow diagram for a typical in vitro kinase inhibition assay.
Protocol 2: Cell Viability MTT Assay
This protocol measures the cytotoxic or cytostatic effects of an inhibitor on cultured cancer cells.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. [9]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. [10]The intensity of the color is directly proportional to the number of viable cells. [9][10] Detailed Steps:
-
Cell Plating:
-
Harvest and count cells from a log-phase culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. [11] * Incubate for 24 hours to allow cells to attach. Causality: This ensures that the observed effects are due to the drug and not to the stress of plating.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate for a specified period, typically 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well. [11] * Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. [12] * Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [11] * Gently pipette to ensure complete dissolution and leave at room temperature in the dark for 2-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance. [9] * Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
-
Section 4: Discussion and Future Perspectives
The comparison of 1,2,4-oxadiazole, pyridopyrimidine, quinazoline, and pyrimidine-sulfamide scaffolds, all featuring a bromophenyl group, highlights a fundamental principle in drug discovery: the core heterocyclic system often dictates target class specificity, while peripheral substitutions, like the bromophenyl moiety, are used to optimize potency and pharmacokinetic properties.
-
The Role of the Bromine Position: The prevalence of 3-bromo (meta) and 4-bromo (para) substitutions across these diverse inhibitors is noteworthy. Meta-bromophenyl groups are particularly effective in kinase inhibitors, where they can interact with the enzyme's hinge region. [13]Para-bromophenyl groups, as seen in Macitentan, often occupy larger hydrophobic pockets and contribute to overall binding affinity. The ortho-bromo substitution, as in our topic compound, is less common and may offer a route to improved selectivity by inducing a specific torsional angle between the phenyl and heterocyclic rings, thereby reducing off-target binding.
-
Future Directions: The development of future inhibitors could involve creating hybrid molecules that combine the most effective features of these different classes. For instance, could the dual receptor antagonism of a Macitentan-like structure be combined with the kinase-inhibiting properties of a pyridopyrimidine? Furthermore, the modular nature of the this compound scaffold makes it an ideal candidate for further exploration. Systematic modification of the 5-position with different alkyl and aryl groups could yield potent and selective inhibitors for a wide range of new targets. The continued application of structure-based design and robust experimental validation will be crucial in unlocking the full potential of these powerful chemical motifs.
References
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available from: [Link]
-
Biała, M., & Sadowski, R. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5037. Available from: [Link]
-
Sidhu, J., & Kaza, N. (2016). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 55(10), 1219–1232. Available from: [Link]
-
Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., Roberts, B. J., Vincent, P. W., Showalter, H. D., Winters, R. T., & Denny, W. A. (1998). Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. Available from: [Link]
-
Chylińska, J., Szymański, P., & Ołdak, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2378. Available from: [Link]
-
Elsherbeny, M. A., El-Sayed, N. A. E., El-Naggar, A. M., El-Telbani, E. M., & El-Subbagh, H. I. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. Available from: [Link]
-
Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., Zhou, H., & Bridges, A. J. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(24), 4879–4892. Available from: [Link]
-
Bruderer, S., et al. (2020). The endothelin receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross-species comparison of its cytochrome P450 induction pattern. British Journal of Pharmacology, 177(13), 3036-3049. Available from: [Link]
-
Vinaya, K., et al. (2019). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. Available from: [Link]
-
ACS Publications. Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. (2024). Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Macitentan?. Available from: [Link]
-
Ang, X. Y., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 6(5), 562-567. Available from: [Link]
-
Chylińska, J., Szymański, P., & Ołdak, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2378. Available from: [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Available from: [Link]
-
Elsherbeny, M. A., et al. (2022). Corrigendum: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. Life, 12(10), 1509. Available from: [Link]
-
Piska, K., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. International Journal of Molecular Sciences, 24(22), 16450. Available from: [Link]
-
Horton, T. MTT Cell Assay Protocol. Available from: [Link]
-
da Silva, A. F. C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. International Journal of Molecular Sciences, 23(23), 14936. Available from: [Link]
-
Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pharmaceutica, 59(2), 223-233. Available from: [Link]
-
ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available from: [Link]
-
ResearchGate. Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles as Peptidomimetic Building Blocks. (2004). Available from: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(19), 6934. Available from: [Link]
-
ResearchGate. A comprehensive drug review on Macitentan: A preeminent inclusion to pulmonary arterial hypertension therapy. (2015). Available from: [Link]
-
Sastry, B. K., & Kumar, P. (2014). Macitentan: An important addition to the treatment of pulmonary arterial hypertension. Journal of the Practice of Cardiovascular Sciences, 10(1), 27. Available from: [Link]
-
Dar, A. A., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Molecular Cancer Therapeutics, 11(8), 1-13. Available from: [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Introduction: The Rationale for Investigating a Novel 1,2,4-Oxadiazole Compound
The search for novel chemotherapeutic agents with improved efficacy and reduced side effects is a cornerstone of modern oncology research.[1][2] Heterocyclic compounds, particularly those containing an oxadiazole ring system, have garnered significant interest due to their diverse pharmacological activities, including potent anticancer effects.[3][4] The 1,2,4-oxadiazole scaffold, a five-membered ring with one oxygen and two nitrogen atoms, is a privileged structure in medicinal chemistry, known to interact with various biological macromolecules.[3] Derivatives of this scaffold have demonstrated promising anti-proliferative actions by inhibiting key cellular processes involved in cancer progression.[2][4]
This guide focuses on a novel, hypothetical compound, 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole (hereafter designated BPO-124 ). Its structure combines the 1,2,4-oxadiazole core with a bromophenyl group, a substitution pattern that has been explored in other anticancer candidates to potentially enhance activity.[5][6] The purpose of this document is to provide a comprehensive, step-by-step framework for the initial in vitro validation of BPO-124's anticancer potential. We will objectively compare its performance against a well-established chemotherapeutic agent, Cisplatin, across a panel of diverse cancer cell lines. This guide is designed for researchers in drug discovery, providing not just protocols, but the scientific causality behind each experimental choice to ensure a robust and logical validation process.
Phase 1: Foundational Workflow for Anticancer Compound Validation
A systematic approach is critical to validate a new chemical entity. The workflow begins with a broad screening for cytotoxic effects and progressively moves towards more detailed mechanistic studies. This phased approach ensures that resources are focused on compounds that show genuine promise in initial, cost-effective assays.
Caption: High-level experimental workflow for validating a novel anticancer compound.
Part 1: Selecting the Right Tools - Cell Lines and Controls
The choice of cell lines is paramount for obtaining meaningful data. A well-selected panel should include:
-
Diverse Cancer Origins: To assess broad-spectrum activity or identify specific sensitivities.
-
Varying Genetic Backgrounds: Cancers are heterogeneous; using cell lines with different mutations (e.g., p53 wild-type vs. mutant) can provide mechanistic clues.
-
A Non-Cancerous Control: This is a critical, non-negotiable component for evaluating selectivity. A compound that kills cancer cells and normal cells equally has limited therapeutic potential.[1]
For this guide, we will utilize the following panel:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
A549: Human lung carcinoma.
-
HCT116: Human colorectal carcinoma.
-
HEK293: Human embryonic kidney cells (a non-cancerous, immortalized cell line for selectivity assessment).
Positive Control Selection: A positive control must have a well-characterized mechanism of action to validate that the assay system is working correctly.[7] We will use Cisplatin , a DNA-damaging agent widely used in chemotherapy, as our primary comparator.[8][9] Its known potency across many cell lines provides a robust benchmark.[9]
Part 2: Primary Validation - Assessing Cytotoxicity
The first essential question is: does BPO-124 kill cancer cells? Cell viability assays are the workhorse for this initial screening.[1][10] The MTT assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11]
Scientific Rationale: The MTT Assay
Living cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in the purple color indicates a reduction in cell viability due to cytotoxicity or growth inhibition.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells from each cell line into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of BPO-124 and Cisplatin in culture medium. Concentrations should typically range from 0.1 µM to 100 µM to capture a full dose-response curve.[12] A vehicle control (DMSO, at the highest concentration used for the drugs) must be included.
-
Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the prepared drug dilutions (and controls) to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | HEK293 (Normal) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| BPO-124 | 8.5 | 12.2 | 7.1 | 45.3 | 6.4 (vs. HCT116) |
| Cisplatin | 15.6 | 18.9 | 11.4 | 25.1 | 2.2 (vs. HCT116) |
| ¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in the most sensitive cancer cell line. A higher SI value (>2) is desirable, indicating greater selectivity for cancer cells.[1] |
Part 3: Mechanistic Insights - How Does BPO-124 Exert Its Effect?
A low IC₅₀ value is promising, but understanding the mechanism of cell death is crucial for further development. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[8]
A. Apoptosis Induction Analysis via Annexin V/PI Staining
Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between four cell populations.
Caption: Quadrant analysis for Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed HCT116 cells (the most sensitive line from our MTT assay) in 6-well plates. Treat them with BPO-124 and Cisplatin at their respective IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
Data Presentation: Apoptosis Induction in HCT116 Cells
| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 4.3 |
| BPO-124 (7.1 µM) | 48.2 | 25.3 | 22.1 | 47.4 |
| Cisplatin (11.4 µM) | 55.9 | 18.7 | 20.5 | 39.2 |
B. Cell Cycle Arrest Analysis
Scientific Rationale: Many anticancer drugs function by disrupting the cell division cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) before inducing apoptosis.[8] Analyzing the DNA content of a cell population using a fluorescent dye like PI allows for the quantification of cells in each phase.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat HCT116 cells in 6-well plates with BPO-124 and Cisplatin at their IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
Data Presentation: Cell Cycle Distribution in HCT116 Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| BPO-124 (7.1 µM) | 20.1 | 15.5 | 64.4 |
| Cisplatin (11.4 µM) | 45.2 | 35.8 | 19.0 |
Comparative Analysis and Conclusion
Based on our hypothetical data, BPO-124 demonstrates a compelling anticancer profile compared to the established drug, Cisplatin.
-
Potency and Selectivity: BPO-124 exhibits greater potency (lower IC₅₀ values) across all tested cancer cell lines. Critically, its selectivity index of 6.4 is nearly three times higher than that of Cisplatin, suggesting a significantly better therapeutic window and potentially fewer side effects related to toxicity in normal cells.[1]
-
Mechanism of Action: The data strongly suggest that BPO-124 is a potent inducer of apoptosis, showing a higher percentage of total apoptotic cells than Cisplatin at their respective IC₅₀ concentrations. Furthermore, the dramatic accumulation of cells in the G2/M phase points towards a mechanism involving the disruption of mitosis, a hallmark of potent anticancer agents. This contrasts with Cisplatin, which is known to cause S-phase arrest due to DNA damage.
Future Directions:
-
Target Deconvolution: Identify the specific molecular target(s) of BPO-124 responsible for the G2/M arrest (e.g., tubulin polymerization, CDK1).
-
Broader Screening: Test against a larger panel of cell lines, including drug-resistant models.[12]
-
In Vivo Studies: Advance to preclinical animal models to evaluate efficacy, pharmacokinetics, and toxicity in a whole-organism context.[13]
References
-
A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025). ResearchGate. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. [Link]
-
1,3,4-Oxadiazole as an Anticancer Agent. (n.d.). International Journal of Fauna and Biological Studies. [Link]
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). BMC Chemistry. [Link]
-
Characteristics to consider when selecting a positive control material for an in vitro assay. (2022). ResearchGate. [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2024). RSC Advances. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Center for Biotechnology Information. [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]
-
Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,4-oxadiazole incorporated indazole-isoxazole derivatives. (2023). Taylor & Francis Online. [Link]
-
The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). National Center for Biotechnology Information. [Link]
-
Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. (n.d.). Anticancer Research. [Link]
-
Evaluation of Anticancer Activity of Some Novel 2, 5– Disubstituted 1, 3, 4 – Oxadiazole Derivatives Against Colo-205 And Ea. (2018). IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI. [Link]
-
In Vitro Anticancer Properties of Novel Bis-Triazoles. (2022). MDPI. [Link]
-
A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018). Neliti. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 11. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts | MDPI [mdpi.com]
- 12. In Vitro Anticancer Properties of Novel Bis-Triazoles | MDPI [mdpi.com]
- 13. scholarworks.utep.edu [scholarworks.utep.edu]
Navigating the Uncharted: A Comparative Analysis of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole in the Context of Modern Therapeutics
An Objective Evaluation of a Novel Molecule Against Established Clinical Agents
In the dynamic landscape of drug discovery, novel chemical entities are continuously evaluated for their potential to address unmet medical needs. This guide provides a comprehensive, data-driven comparison of the investigational compound 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole with current standard-of-care drugs. Our analysis is grounded in publicly available scientific literature and preclinical data, offering researchers, scientists, and drug development professionals a clear perspective on its potential efficacy, mechanism of action, and future therapeutic promise.
Unveiling the Profile of this compound
This compound is a heterocyclic compound that has emerged in chemical synthesis and screening literature. While extensive clinical data is not yet available, preliminary studies and computational models provide insights into its potential biological activities. The 1,2,4-oxadiazole core is a well-established pharmacophore present in a variety of medicinally active compounds, suggesting a range of potential therapeutic applications.
Initial characterization of this compound can be found in chemical databases such as PubChem, which provides foundational data on its molecular structure, formula (C10H9BrN2O), and physicochemical properties. These databases serve as a crucial starting point for any in-silico or in-vitro evaluation.
Identifying a Potential Therapeutic Target: Monoacylglycerol Lipase (MAGL) Inhibition
Recent research has highlighted the role of 1,2,4-oxadiazole derivatives as potent and selective inhibitors of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which in turn modulates various physiological processes, including pain, inflammation, and neuroprotection. This makes MAGL an attractive therapeutic target for a range of disorders.
While direct experimental data for this compound as a MAGL inhibitor is emerging, its structural similarity to other known 1,2,4-oxadiazole-based MAGL inhibitors provides a strong rationale for its investigation in this context.
The Standard of Care: A Benchmark for Comparison
To evaluate the potential of this compound, it is essential to compare it against the current standard-of-care drugs for conditions where MAGL inhibition is a relevant therapeutic strategy. For the purpose of this guide, we will consider its potential application in neuropathic pain, a condition with significant unmet medical needs.
Current first-line treatments for neuropathic pain include:
-
Gabapentinoids (Gabapentin and Pregabalin): These drugs are anticonvulsants that are widely used to treat neuropathic pain. They are believed to work by binding to the α2-δ subunit of voltage-gated calcium channels.
-
Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline): These older antidepressants are effective for neuropathic pain but are associated with a range of side effects.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine, Venlafaxine): These newer antidepressants are also used as first-line or second-line treatments.
Comparative Efficacy: A Data-Driven Analysis
A direct head-to-head clinical comparison of this compound with standard-of-care drugs is not yet available. However, we can extrapolate a potential comparative profile based on preclinical data for structurally related MAGL inhibitors and the known clinical performance of existing drugs.
Table 1: Comparative Profile of this compound (Projected) vs. Standard-of-Care for Neuropathic Pain
| Feature | This compound (Projected) | Gabapentinoids (e.g., Pregabalin) | Tricyclic Antidepressants (e.g., Amitriptyline) |
| Mechanism of Action | Monoacylglycerol Lipase (MAGL) Inhibition | Binds to α2-δ subunit of voltage-gated calcium channels | Blocks reuptake of serotonin and norepinephrine |
| Potential Efficacy | High (based on preclinical MAGL inhibitor data) | Moderate | Moderate |
| Side Effect Profile | Potentially favorable (e.g., lower risk of cognitive effects) | Dizziness, somnolence, peripheral edema | Anticholinergic effects (dry mouth, constipation), sedation |
| Abuse Potential | Low (non-opioid mechanism) | Some potential for misuse | Low |
| Onset of Action | To be determined | Gradual | Gradual |
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of this compound, a series of well-defined preclinical experiments are necessary.
In-Vitro MAGL Inhibition Assay
Objective: To determine the potency and selectivity of this compound in inhibiting MAGL activity.
Methodology:
-
Enzyme Preparation: Recombinant human MAGL is purified.
-
Substrate: A fluorogenic substrate, such as 4-methylumbelliferyl acetate, is used.
-
Assay Procedure:
-
The test compound is pre-incubated with the enzyme at various concentrations.
-
The reaction is initiated by adding the substrate.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated.
In-Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
Objective: To evaluate the analgesic effect of this compound in a rodent model of neuropathic pain.
Methodology:
-
Surgical Procedure: The sciatic nerve of anesthetized rats is loosely ligated to induce neuropathic pain.
-
Drug Administration: After a recovery period, animals are treated with the test compound, a vehicle control, or a standard-of-care drug (e.g., gabapentin).
-
Behavioral Testing: Pain-related behaviors are assessed using:
-
Von Frey Test: Measures mechanical allodynia (pain response to a non-painful stimulus).
-
Hargreaves Test: Measures thermal hyperalgesia (increased sensitivity to heat).
-
-
Data Analysis: The withdrawal thresholds or latencies are compared between treatment groups.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: MAGL inhibition by this compound.
Caption: Preclinical evaluation workflow for novel MAGL inhibitors.
Future Directions and Conclusion
While this compound is in the early stages of investigation, its potential as a MAGL inhibitor positions it as a promising candidate for the treatment of neuropathic pain and potentially other neurological and inflammatory disorders. Its distinct mechanism of action compared to current standards of care suggests it could offer an improved side effect profile and a valuable alternative for patients who do not respond to existing therapies.
Further rigorous preclinical studies, including comprehensive pharmacokinetic and toxicology assessments, are imperative to fully elucidate the therapeutic potential of this compound. Should these studies yield positive results, progression to clinical trials will be the next critical step in determining its ultimate place in the therapeutic armamentarium. The scientific community awaits further data with keen interest.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChEMBL. (n.d.). CHEMBL370989. European Bioinformatics Institute. Retrieved from [Link]
-
Molport. (n.d.). This compound. Molport. Retrieved from [Link]
-
King, A. R., et al. (2017). Discovery of Carbamate- and Urea-Based Inhibitors of Monoacylglycerol Lipase. In ACS Medicinal Chemistry Letters (Vol. 8, Issue 9, pp. 941–946). American Chemical Society (ACS). [Link]
A-Z Guide to Cross-Reactivity Analysis of 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole: A Comparative Approach
Introduction: The Promise and Peril of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, featured in a wide array of biologically active compounds with therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This structural motif's value lies in its favorable physicochemical properties and its ability to act as a bioisostere for ester and amide functionalities, often conferring improved metabolic stability.[1] However, this broad biological activity also raises a critical challenge in drug development: the potential for off-target interactions, or cross-reactivity.
This guide provides a comprehensive framework for the cross-reactivity analysis of a novel investigational compound, 3-(2-Bromophenyl)-5-ethyl-1,2,4-oxadiazole . As the specific biological target of this molecule is not yet publicly disclosed, we will proceed with a scientifically plausible hypothetical primary target: Fatty Acid Amide Hydrolase (FAAH) . This choice is informed by existing research demonstrating that 1,2,4-oxadiazole-containing molecules can act as potent FAAH inhibitors.[1] FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide and is a validated therapeutic target for pain and inflammation.[3]
This guide will compare our hypothetical FAAH inhibitor, "Compound X" (this compound), with two well-characterized alternative FAAH inhibitors: URB597 and PF-04457845 . Through a tiered, multi-faceted approach encompassing in silico, in vitro, and cell-based methodologies, we will construct a robust selectivity profile for Compound X, providing a blueprint for researchers and drug development professionals to assess the cross-reactivity of their own small molecule candidates.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A systematic and tiered approach is essential for a thorough and resource-efficient cross-reactivity analysis. This strategy begins with broad, computational predictions and progressively narrows the focus to more specific and biologically relevant experimental assays.
Figure 1: A tiered workflow for assessing the cross-reactivity of a novel small molecule inhibitor.
Tier 1: Foundational Analysis - In Silico Prediction and Primary Target Confirmation
The initial tier focuses on computational predictions to guide experimental work and confirms the compound's activity against its intended target.
In Silico Off-Target Prediction
Rationale: Before embarking on extensive and costly wet-lab experiments, in silico methods provide a rapid and cost-effective way to predict potential off-targets based on the chemical structure of the query molecule. Tools like SwissTargetPrediction leverage the principle that structurally similar molecules often share common biological targets.[4][5]
Protocol: Off-Target Prediction using SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server.
-
Input the structure of this compound by drawing it using the provided chemical editor or by pasting a SMILES string.
-
Select the target organism (e.g., Homo sapiens).
-
Initiate the prediction . The server will compare the input structure against a database of known active ligands for a multitude of protein targets.
-
Analyze the results . The output will be a list of predicted targets, ranked by probability. Pay close attention to targets with high probability scores, especially those belonging to different protein families than the intended target (FAAH). This list will inform the selection of targets for subsequent experimental validation.
Primary Target Engagement: FAAH Inhibition Assay
Rationale: It is crucial to confirm that Compound X is a potent inhibitor of its hypothetical primary target, FAAH. A competitive radioligand binding assay is a robust method to determine the binding affinity (Ki) of the compound for the FAAH active site.
Protocol: Competitive Radioligand Binding Assay for FAAH
-
Prepare FAAH-containing membranes: Homogenize rat brain tissue or membranes from cells overexpressing human FAAH in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Set up the binding reaction: In a 96-well plate, combine the FAAH-containing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Anandamide), and varying concentrations of the test compound (Compound X, URB597, or PF-04457845).
-
Define controls:
-
Total binding: Membranes + radioligand (no competitor).
-
Non-specific binding: Membranes + radioligand + a saturating concentration of a known FAAH inhibitor.
-
-
Incubate: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[6]
-
Separate bound from free radioligand: Rapidly filter the reaction mixture through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.[6]
-
Quantify bound radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Tier 2: Broadening the Horizon - Panel Screening for Off-Target Liabilities
With on-target activity confirmed, the next tier involves screening against large, diverse panels of proteins to identify potential off-target interactions.
Broad Serine Hydrolase Panel
Rationale: Since FAAH is a serine hydrolase, it is prudent to assess the selectivity of Compound X against other members of this enzyme superfamily. Activity-based protein profiling (ABPP) is a powerful technique for this purpose.[3]
Protocol: Activity-Based Protein Profiling (ABPP) against Serine Hydrolases
This is a specialized technique often performed by dedicated service providers. The general workflow is as follows:
-
Proteome incubation: A relevant proteome (e.g., mouse liver lysate) is incubated with either vehicle (DMSO) or the test compound at a high concentration (e.g., 10-100 µM).[1]
-
Probe labeling: A broad-spectrum, fluorescently tagged activity-based probe for serine hydrolases (e.g., a fluorophosphonate probe) is added to the proteome. This probe covalently binds to the active site of active serine hydrolases.
-
SDS-PAGE analysis: The labeled proteins are separated by SDS-PAGE.
-
Visualization: The gel is imaged using a fluorescence scanner.
-
Analysis: Inhibition of a specific serine hydrolase by the test compound is indicated by a decrease in the fluorescence intensity of the corresponding band compared to the vehicle control.[1]
Commercial Safety Screening Panels
Rationale: To assess potential safety liabilities, it is essential to screen the compound against a panel of targets known to be associated with adverse drug reactions. Commercial services like Eurofins' SafetyScreen provide a cost-effective way to do this. These panels typically include a wide range of receptors, ion channels, transporters, and enzymes.
Protocol: Broad Panel Safety Screen
-
Compound submission: Provide the test compound to a commercial screening provider (e.g., Eurofins Discovery).
-
Panel selection: Choose a relevant safety panel (e.g., SafetyScreen44 or a broader panel).
-
Data analysis: The provider will perform binding or functional assays and provide a report detailing the percent inhibition or activity of the compound against each target in the panel at a fixed concentration (typically 1-10 µM).
-
Hit identification: Any target showing significant inhibition (e.g., >50%) is considered a "hit" and should be followed up with dose-response studies to determine potency (IC50 or Ki).
Tier 3: Cellular Context - Validating Hits and Assessing Cytotoxicity
The final tier aims to confirm the biological relevance of any identified off-target interactions in a cellular context and to assess the compound's general cytotoxicity.
Cell-Based FAAH Functional Assay
Rationale: While binding assays confirm target engagement, a functional assay in a cellular context is necessary to demonstrate that this binding translates into a biological effect.
Protocol: Fluorescence-Based Cell-Based FAAH Activity Assay
-
Cell culture: Plate cells expressing FAAH (e.g., HEK293 cells overexpressing human FAAH) in a 96-well plate and allow them to adhere overnight.
-
Compound treatment: Treat the cells with varying concentrations of the test compounds for a defined period.
-
Cell lysis: Lyse the cells to release the FAAH enzyme.
-
Enzyme reaction: Add a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide, AAMCA) to the cell lysates.[7] FAAH will hydrolyze the substrate, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC).[7]
-
Fluorescence measurement: Measure the fluorescence intensity over time using a plate reader (excitation ~360 nm, emission ~465 nm).[8]
-
Data analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Plot the reaction rate against the log concentration of the inhibitor to determine the IC50.
General Cytotoxicity Assay
Rationale: It is essential to determine if the compound exhibits general cytotoxicity at concentrations relevant to its on- and off-target activities. The MTT assay is a widely used method for this purpose.
Protocol: MTT Cytotoxicity Assay
-
Cell seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow them to attach.[9]
-
Compound treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).[9]
-
MTT addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance measurement: Measure the absorbance of the resulting solution at ~492 nm using a microplate reader.[9]
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of the compound to determine the CC50 (the concentration that causes 50% cytotoxicity).
Comparative Analysis: Compound X vs. URB597 and PF-04457845
The following tables present a hypothetical comparative analysis based on the expected outcomes of the described experimental workflows.
Table 1: On-Target Potency against FAAH
| Compound | FAAH Binding Affinity (Ki, nM) | Cellular FAAH Inhibition (IC50, nM) |
| Compound X | [Hypothetical Data] | [Hypothetical Data] |
| URB597 | 4.8 | 5.0 |
| PF-04457845 | 7.2 | 7.4 |
Table 2: Selectivity Profile against Other Serine Hydrolases
| Compound | Off-Target Serine Hydrolases (Inhibition >50% at 10 µM) |
| Compound X | [Hypothetical Data] |
| URB597 | Carboxylesterases, other uncharacterized hydrolases.[1] |
| PF-04457845 | None identified.[1] |
Table 3: Broad Panel Safety Screen (Selected Off-Targets)
| Target | Compound X (% Inhibition @ 10 µM) | URB597 (% Inhibition @ 10 µM) | PF-04457845 (% Inhibition @ 10 µM) |
| [Example Off-Target 1] | [Hypothetical Data] | [Known Data] | [Known Data] |
| [Example Off-Target 2] | [Hypothetical Data] | [Known Data] | [Known Data] |
Table 4: Cytotoxicity Profile
| Compound | HepG2 Cytotoxicity (CC50, µM) |
| Compound X | [Hypothetical Data] |
| URB597 | > 10 |
| PF-04457845 | > 10 |
Visualization of Key Experimental Workflows
Figure 2: Workflow for a competitive radioligand binding assay.
Figure 3: Workflow for an MTT cytotoxicity assay.
Conclusion: Synthesizing the Data for Informed Decision-Making
A thorough cross-reactivity analysis is a cornerstone of modern drug discovery, enabling the early identification and mitigation of potential safety liabilities. By employing a tiered strategy that integrates in silico, in vitro, and cell-based methods, researchers can build a comprehensive selectivity profile for their lead compounds.
This guide has provided a detailed framework for the cross-reactivity analysis of a hypothetical 1,2,4-oxadiazole-based FAAH inhibitor, this compound (Compound X), in comparison to the established inhibitors URB597 and PF-04457845. The presented protocols and data tables serve as a practical template for researchers to design and interpret their own cross-reactivity studies.
The ultimate goal of this analysis is to generate a clear and objective assessment of a compound's selectivity. A highly selective compound, such as PF-04457845, which demonstrates potent on-target activity with minimal off-target engagement, is a more promising candidate for further development.[1] Conversely, a compound with significant off-target interactions, like URB597's inhibition of carboxylesterases, may present a higher risk of adverse effects.[1] The data-driven approach outlined in this guide empowers drug development teams to make informed decisions, prioritizing candidates with the most favorable safety and efficacy profiles for advancement into preclinical and clinical studies.
References
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ACS Medicinal Chemistry Letters, 3(3), 181–190. [Link]
-
Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114–124. [Link]
-
Demkowicz, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Gudipati, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 27. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Morgan, S. J., et al. (2015). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ACS Medicinal Chemistry Letters, 6(12), 1183–1188. [Link]
-
Long, J. Z., et al. (2016). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 353(6297), 403-407. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
-
Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
Saario, S. M., et al. (2013). Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors. Journal of Medicinal Chemistry, 56(23), 9572–9584. [Link]
-
Kumar, A., et al. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Thermo Fisher Scientific. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube. [Link]
-
Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14949–15006. [Link]
-
Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W355–W361. [Link]
-
Sboarina, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. [Link]
-
Realini, N., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Behavioral Neuroscience, 13, 164. [Link]
-
Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W355–W361. [Link]
-
Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95–103. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Rollinger, J. M., et al. (2019). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 24(21), 3875. [Link]
-
Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(8), 376–380. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British Journal of Pharmacology, 161(7), 1437–1466. [Link]
-
Sboarina, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. [Link]
-
Demkowicz, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
Saario, S. M., et al. (2013). Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors. Journal of Medicinal Chemistry, 56(23), 9572–9584. [Link]
-
Epa, V. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3653–3665. [Link]
-
Wang, L., et al. (2020). URB597 and Andrographolide Improve Brain Microvascular Endothelial Cell Permeability and Apoptosis by Reducing Oxidative Stress and Inflammation Associated with Activation of Nrf2 Signaling in Oxygen-Glucose Deprivation. Oxidative Medicine and Cellular Longevity, 2020, 8856948. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Long, J. Z., & Cravatt, B. F. (2011). Chemical Probes of Endocannabinoid Metabolism. Pharmacological Reviews, 63(3), 630–649. [Link]
-
Sboarina, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. [Link]
-
Khan, I., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1475. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
Sun, S., & Williams, C. (2010). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In HTS Assay Development. [Link]
Sources
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. air.unimi.it [air.unimi.it]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
